molecular formula C10H13ClHgO B1219570 Mercurobutol CAS No. 498-73-7

Mercurobutol

Cat. No. B1219570
CAS RN: 498-73-7
M. Wt: 385.25 g/mol
InChI Key: KDLVWLVVXAFNHZ-UHFFFAOYSA-M
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Patent
US04931577

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
denatured alcohol
Quantity
21 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
denatured alcohol
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
CC([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([Hg]Cl)[CH:6]=1)(C)C.C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[CH:21]=[CH2:22]>[Na+].[Cl-]>[CH2:22]([O:11][C:8]1[CH:7]=[CH:6][CH:5]=[CH:10][CH:9]=1)[CH:21]=[CH2:20] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C=C)Br
Name
denatured alcohol
Quantity
21 mL
Type
solvent
Smiles
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
denatured alcohol
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick white precipitate is formed
ADDITION
Type
ADDITION
Details
the product is mixed with the precipitate which
FILTRATION
Type
FILTRATION
Details
filtered hot

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.43 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04931577

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
denatured alcohol
Quantity
21 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
denatured alcohol
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
CC([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([Hg]Cl)[CH:6]=1)(C)C.C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[CH:21]=[CH2:22]>[Na+].[Cl-]>[CH2:22]([O:11][C:8]1[CH:7]=[CH:6][CH:5]=[CH:10][CH:9]=1)[CH:21]=[CH2:20] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C=C)Br
Name
denatured alcohol
Quantity
21 mL
Type
solvent
Smiles
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
denatured alcohol
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick white precipitate is formed
ADDITION
Type
ADDITION
Details
the product is mixed with the precipitate which
FILTRATION
Type
FILTRATION
Details
filtered hot

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.43 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.